4,4'-Bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonic acid
CAS No.: 69571-22-8
Cat. No.: VC16997084
Molecular Formula: C28H24N4O8S2
Molecular Weight: 608.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69571-22-8 |
---|---|
Molecular Formula | C28H24N4O8S2 |
Molecular Weight | 608.6 g/mol |
IUPAC Name | 5-[(4-methoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-methoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
Standard InChI | InChI=1S/C28H24N4O8S2/c1-39-25-13-9-21(10-14-25)29-31-23-7-5-19(27(17-23)41(33,34)35)3-4-20-6-8-24(18-28(20)42(36,37)38)32-30-22-11-15-26(40-2)16-12-22/h3-18H,1-2H3,(H,33,34,35)(H,36,37,38)/b4-3+,31-29?,32-30? |
Standard InChI Key | ARNYAFUSKMSJTN-FPDVXUDYSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)O)S(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central stilbene (1,2-diphenylethylene) core, with each phenyl ring substituted at the 4-position by an azo group () linked to a 4-methoxyphenyl moiety. Additionally, sulphonic acid groups () are attached at the 2-positions of both stilbene rings . This arrangement creates a planar, conjugated system responsible for its intense coloration and stability.
Physical and Chemical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Weight | 608.6 g/mol | |
Density | 1.50±0.1 g/cm³ (predicted) | |
pKa | -1.29±0.50 (predicted) | |
Solubility | High in water due to sulphonic acid groups |
The low pKa value suggests strong acidity, consistent with the presence of two sulphonic acid groups . The methoxy substituents () contribute to electron-donating effects, stabilizing the azo bonds and influencing absorption maxima .
Synthesis and Manufacturing
General Synthesis Strategy
While explicit protocols for 4,4'-Bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonic acid are scarce, its synthesis likely follows established azo coupling methodologies :
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Diazotization: 4-Methoxyaniline is treated with nitrous acid () to form the diazonium salt.
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Coupling: The diazonium salt reacts with a stilbene derivative, such as 2,2'-stilbenedisulphonic acid, under alkaline conditions.
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Sulfonation: Additional sulphonic acid groups may be introduced via sulfuric acid treatment, though this step is optional depending on the precursor.
Optimization Challenges
Key challenges include minimizing side reactions (e.g., homo-coupling) and ensuring regioselectivity during azo bond formation. Temperature control (0–5°C) and pH modulation (pH 8–10) are critical for high yields .
Applications in Industrial and Research Contexts
Textile Dyeing
The compound’s intense coloration and water solubility make it suitable for dyeing natural and synthetic fibers. Azo dyes derived from this structure exhibit:
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High Wash Fastness: Due to strong fiber affinity from sulphonic acid groups.
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Moderate Light Fastness: Degradation under UV exposure is mitigated by methoxy substituents, which scavenge free radicals .
Photodynamic Therapy (Emerging Research)
Preliminary studies suggest that azo compounds with extended conjugation, like this stilbene derivative, can generate reactive oxygen species (ROS) under visible light. This property is being explored for targeted cancer therapies .
Comparative Analysis with Structural Analogues
The table below contrasts 4,4'-Bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonic acid with related azo dyes:
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